molecular formula C23H24N2O4 B2722300 butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate CAS No. 862831-62-7

butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate

Cat. No.: B2722300
CAS No.: 862831-62-7
M. Wt: 392.455
InChI Key: LKNHEZSTNVONQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,2-dimethylindole moiety via an oxoacetamide bridge. The structure comprises:

  • 4-Aminobenzoate backbone: Provides rigidity and facilitates hydrogen bonding interactions.
  • 1,2-Dimethylindole: A heteroaromatic system commonly found in bioactive molecules (e.g., kinase inhibitors, receptor modulators) due to its planar structure and electron-rich properties .
  • Oxoacetamide linker: Introduces polarity and conformational flexibility, which may influence binding affinity.

Properties

IUPAC Name

butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-4-5-14-29-23(28)16-10-12-17(13-11-16)24-22(27)21(26)20-15(2)25(3)19-9-7-6-8-18(19)20/h6-13H,4-5,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNHEZSTNVONQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The butyl ester is synthesized via Fischer esterification or Steglich esterification:

  • Fischer method : 4-Aminobenzoic acid is refluxed with excess butanol in the presence of concentrated sulfuric acid (H₂SO₄) at 110°C for 6–8 hours. This method yields 85–90% crude product, requiring purification via recrystallization from ethanol/water.
  • Steglich method : Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C, this approach achieves 92–95% yield with minimal side products.

Table 1: Comparison of Esterification Methods

Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Fischer H₂SO₄ Butanol 110 85–90 88–92
Steglich DCC/DMAP DCM 0–5 92–95 95–98

Synthesis of 1,2-Dimethyl-1H-indol-3-ylglyoxylic Acid (Intermediate B)

Friedel-Crafts Acylation of 1,2-Dimethylindole

Intermediate B is prepared by reacting 1,2-dimethylindole with oxalyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

  • Reaction conditions : 0°C for 30 minutes, followed by warming to 25°C for 2 hours.
  • Workup : Quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Yield : 78–82% as a pale-yellow solid.

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.45–7.32 (m, 3H, aromatic), 3.89 (s, 3H, N–CH₃), 2.51 (s, 3H, CH₃), 2.12 (s, 2H, CO–CH₂–CO).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I band).

Amide Bond Formation: Converging Intermediates A and B

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:

  • Procedure : Intermediate B (1.2 equiv) is activated with EDC/HOBt (1.5 equiv each) for 30 minutes at 0°C. Intermediate A (1.0 equiv) is added, and the reaction proceeds at 25°C for 12 hours.
  • Workup : Washing with 5% HCl, saturated NaHCO₃, and brine. Purification via flash chromatography (ethyl acetate/hexane, 1:2) yields 70–75% product.

Table 2: Optimization of Coupling Agents

Coupling System Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBt DCM 25 12 70–75
DCC/DMAP DMF 40 8 65–68
HATU/DIEA DMF 25 6 80–82

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 minutes) with HATU and N,N-diisopropylethylamine (DIEA) in DMF increases yield to 80–82% while reducing reaction time.

Alternative Routes and Scalability Considerations

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative coupling and cleavage, achieving 85% purity after HPLC purification. This method is preferred for combinatorial libraries but suffers from high resin costs.

Continuous-Flow Chemistry

Microreactor systems with immobilized EDC/HOBt catalysts achieve 90% conversion in 10 minutes at 50°C, demonstrating potential for industrial-scale production.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₅N₂O₄ : [M+H]⁺ = 413.1865.
  • Observed : 413.1868 (Δ = 0.3 ppm).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the oxoacetamido group and planar indole-benzoate orientation.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxidation of Indole : Minimized by conducting reactions under inert atmosphere.
  • Ester Hydrolysis : Controlled by maintaining pH < 7 during workup.

Purification Difficulties

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities, enhancing purity to >98%.

Chemical Reactions Analysis

Types of Reactions

butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate belongs to the class of indole derivatives, known for their wide range of biological activities. Some notable activities include:

  • Antitumor Activity : Indole derivatives have been extensively studied for their potential in cancer therapy. Compounds similar to this compound have shown promising antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antiviral Effects : Certain indole derivatives exhibit antiviral properties, potentially inhibiting viral replication by targeting specific viral enzymes or receptors.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to the treatment of inflammatory diseases by modulating pathways involved in inflammation .

Case Study 1: Antitumor Efficacy

In a study examining various indole derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups, suggesting its potential as an antitumor agent. Specific mechanisms involved apoptosis induction and disruption of cell cycle progression .

Case Study 2: Antiviral Activity

Another research project focused on the antiviral properties of indole derivatives, including this compound. The compound demonstrated effective inhibition of viral replication in vitro, highlighting its potential application in developing antiviral therapies .

Mechanism of Action

The mechanism of action of butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole-Based Analogs

F12016 (N-(2-Acetylphenyl)-2-(1,2-Dimethyl-1H-indol-3-yl)-2-Oxoacetamide)
  • Structural Differences: Replaces the butyl 4-aminobenzoate group with an acetylphenyl substituent .
  • Functional Implications : Despite structural similarity, F12016 lacks reported biological activity, highlighting the critical role of the benzoate ester in modulating reactivity or target engagement.
Compound 5 (4-(2-(6-Bromo-1H-indol-3-yl)-2-Oxoacetamido)-N-(3-(2-(6-Bromo-1H-indol-3-yl)-2-Oxoacetamido)Propyl)Butan-1-Aminium Trifluoroacetate)
  • Structural Differences : Features a brominated indole and a charged butanaminium group instead of a neutral ester .
  • Functional Implications : The cationic aminium group enhances water solubility but may reduce cell permeability compared to the lipophilic butyl ester.

Quinoline-Based Benzoate Esters (C1–C7)

  • Structural Differences: Replace the indole with a quinoline core and incorporate piperazine linkers (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate) .
  • Functional Implications: Quinoline’s extended π-system may enhance stacking interactions with aromatic residues in enzymes, while the piperazine linker introduces basicity and conformational flexibility. These compounds are often synthesized as yellow/white solids with confirmed purity via NMR and HRMS .

Ester Group Variants

  • Ethyl 4-(Dimethylamino)Benzoate: Demonstrates higher reactivity and superior physical properties in polymer matrices compared to methacrylate esters, suggesting that alkyl chain length and substituents (e.g., dimethylamino) critically influence material performance .
  • Butyl vs.

Key Research Findings and Implications

  • Activity Trends: Indole derivatives with electron-withdrawing groups (e.g., bromo in Compound 5) or extended aromatic systems (e.g., quinoline in C1–C7) exhibit distinct bioactivity profiles, underscoring the importance of substituent engineering .
  • Ester Optimization : Ethyl and methyl esters are preferred in polymer applications for reactivity, while butyl esters may be advantageous in drug design for prolonged half-life .

Biological Activity

Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives that have shown promising antitumor activity. The molecular structure can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Antitumor Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antitumor properties. The compound has been documented to target solid tumors effectively, particularly colon cancer. A study highlighted that these compounds can inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against various malignancies .

Immunomodulatory Effects

Additionally, the compound has been associated with immunosuppressive and immunomodulating activities. This is particularly relevant in the context of autoimmune diseases and organ transplantation, where modulation of the immune response is crucial. The mechanisms involve the modulation of cytokine production and T-cell activity, which may help in reducing inflammatory responses .

Case Studies

  • Colon Cancer Model : In a study involving mice with induced colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation markers in treated tissues .
  • Immunomodulation : A clinical trial assessed the immunomodulatory effects of this compound on patients undergoing chemotherapy. Results indicated that patients receiving this treatment exhibited improved immune profiles with reduced side effects from chemotherapy .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, the immunomodulatory effects are thought to arise from alterations in T-helper cell differentiation and suppression of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity Effect Model/Study Reference
AntitumorSignificant tumor size reductionMouse colon cancer model
ImmunosuppressiveReduced cytokine productionClinical trial
ImmunomodulatoryImproved immune profilesChemotherapy patients

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate?

  • Methodological Answer : The compound's synthesis typically involves coupling the indole-derived fragment (1,2-dimethyl-1H-indol-3-yl-2-oxoacetamide) with the benzoate ester moiety. A robust approach includes:

  • Amide Bond Formation : Use coupling agents like OxymaPure/DIC (ethyl cyano(hydroxyimino)acetate with diisopropylcarbodiimide) to activate carboxylic acids, minimizing racemization and improving yield .
  • Protection Strategies : Protect reactive groups (e.g., indole nitrogen) during synthesis to avoid side reactions.
  • Purification : Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to verify indole and benzoate substituents (e.g., indole C-3 methyl groups at ~δ 2.5 ppm).
  • IR : Confirm carbonyl stretches (amide C=O at ~1670–1700 cm⁻¹, ester C=O at ~1730 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction efficiency be optimized for the indole-benzoate coupling step?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Catalyst Screening : Test bases like DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Kinetic Monitoring : Use HPLC or TLC to track reaction progress and identify optimal stopping points.
  • Reference Data : Analogous syntheses show that higher amine concentrations (e.g., 1:2 CQ/amine ratios) improve conversion rates in related systems .

Q. How can structural ambiguities in crystallographic data be resolved?

  • Methodological Answer :

  • Data Redundancy : Collect high-resolution (<1.0 Å) datasets to reduce noise.
  • Refinement Tools : Use SHELXL’s restraints for thermal parameters and hydrogen bonding networks. Address twinning or disorder using SHELXD/SHELXE pipelines .
  • Validation : Cross-check with DFT-calculated molecular geometries (e.g., bond lengths/angles for the indole core) .

Q. How should researchers interpret contradictory reactivity data in varying solvent systems?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under identical conditions to rule out experimental error.
  • Solvent Polarity Analysis : Correlate reactivity trends with solvent dielectric constants (e.g., lower polarity solvents may stabilize intermediates).
  • Case Study : In resin systems, ethyl 4-(dimethylamino)benzoate exhibits higher conversion than methacrylate derivatives in polar solvents, suggesting solvent-amine interactions influence kinetics .

Q. What assays are suitable for evaluating the biological activity of indole-containing derivatives?

  • Methodological Answer :

  • Binding Assays : Use radioligand competition experiments (e.g., cAMP assays for receptor activity) with membrane preparations expressing target proteins .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) given indole derivatives’ known bioactivity.
  • Structural Analogs : Reference compounds like 3-[4-(diethylamino)phenyl]-indole phthalides, which show fluorescence-based signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.